Shancigusin I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

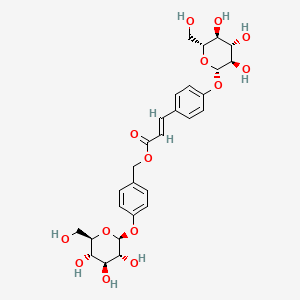

シャンシグシン I は、ラン科に属する植物、クレマストラ・アペンディキュラータに見られる天然化合物です . フェニルプロパノイドに分類され、分子式は C28H34O14、分子量は 594.56 g/mol です . この化合物は、潜在的な生物活性で知られており、主に科学研究に使用されています。

準備方法

合成経路と反応条件

シャンシグシン I は、さまざまな化学反応によって合成できます。 一般的な方法の1つは、中心のスティルベンコアを形成するパーキン反応です . この反応は、通常、酢酸ナトリウムなどの塩基の存在下、還流条件下で、芳香族アルデヒドと酸無水物を必要とします。

工業生産方法

化学反応の分析

反応の種類

シャンシグシン I は、次のようなさまざまな種類の化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して行うことができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: 特にフェノール性ヒドロキシル基で、求核置換反応が起こることがあります。

一般的な試薬と条件

酸化: 酸性または中性の条件下での過マンガン酸カリウム。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。

生成される主な生成物

酸化: カルボン酸またはキノン。

還元: アルコールまたはアルカン。

置換: エーテル誘導体またはエステル。

科学的研究の応用

シャンシグシン I は、幅広い科学研究に応用されています。

作用機序

シャンシグシン I の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。それは、細胞プロセスに関与する酵素や受容体の活性を調節することにより、その効果を発揮することが知られています。 例えば、炎症に関与する特定の酵素の活性を阻害し、炎症反応を抑制する可能性があります .

類似化合物との比較

. これらの化合物は、類似の構造的特徴を共有していますが、特定の官能基と生物活性は異なります。 シャンシグシン I は、その特異的なグリコシル化パターンによってユニークであり、それが独自の生物学的特性に貢献しています .

類似化合物のリスト

- シャンシグシン E

- シャンシグシン F

- シャンシグシン G

- シャンシグシン H

- シャンシグシン C

生物活性

Shancigusin I is a naturally occurring compound derived from the orchid species Pleione yunnanensis. It belongs to the class of dihydrostilbenes and has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's structural features include:

- Dihydrostilbene backbone : This configuration is known for various biological activities.

- Hydroxyl groups : These functional groups are often implicated in the modulation of biological processes.

Table 1: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Class | Dihydrostilbene |

| Molecular Formula | C₁₄H₁₄O₄ |

| Key Functional Groups | Hydroxyl (-OH) |

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxic properties against various cancer cell lines. In a study comparing its effects with other compounds, it was found that:

- IC50 Values : The half-maximal inhibitory concentration (IC50) of this compound against sensitive tumor cells was notably lower than that against multidrug-resistant cells, indicating its potential effectiveness in overcoming resistance.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Resistance Ratio |

|---|---|---|

| CCRF-CEM (sensitive) | 17.9 ± 0.6 | 1 |

| CEM/ADR5000 (resistant) | 87.2 ± 9.6 | 4.87 |

The mechanism through which this compound exerts its cytotoxic effects appears to involve:

- Inhibition of ATP-binding cassette (ABC) transporters : These transporters are often responsible for drug resistance in cancer cells.

- Induction of apoptosis : Evidence suggests that this compound may trigger programmed cell death in tumor cells, a critical pathway for effective cancer treatment.

Case Studies

- Study on CCRF-CEM Cells : A study highlighted that this compound inhibited the growth of CCRF-CEM cells effectively, suggesting its potential as a lead compound in developing new anticancer therapies.

- Multidrug Resistance Assessment : In assessing multidrug-resistant CEM/ADR5000 cells, this compound showed a lower degree of cross-resistance compared to standard chemotherapeutics like doxorubicin, indicating its possible utility in treating resistant cancers.

Future Directions and Therapeutic Potential

Given the promising biological activities observed, future research should focus on:

- Further Mechanistic Studies : Understanding the precise molecular pathways affected by this compound could enhance its application in clinical settings.

- Derivatization Studies : Modifying the structure of this compound may lead to compounds with improved efficacy and selectivity against cancer cells.

- Clinical Trials : Ultimately, conducting clinical trials will be essential to evaluate the safety and efficacy of this compound in human patients.

特性

IUPAC Name |

[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c29-11-18-21(32)23(34)25(36)27(41-18)39-16-6-1-14(2-7-16)5-10-20(31)38-13-15-3-8-17(9-4-15)40-28-26(37)24(35)22(33)19(12-30)42-28/h1-10,18-19,21-30,32-37H,11-13H2/b10-5+/t18-,19-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFVSRSBPGWWOF-YHUVOSSASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。